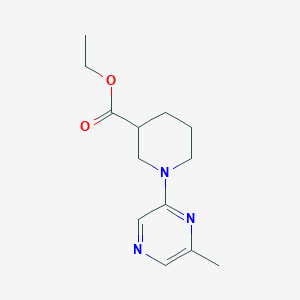

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate

Beschreibung

Substituent Effects on Solubility and Melting Points

- Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate : The pyridine nitrogen’s basicity increases water solubility (23 mg/mL) compared to the pyrazine analog (9 mg/mL).

- 6-Methylpiperidine-2-carboxylic acid : The absence of an ester group raises the melting point to 185–186.5°C vs. 151–152°C for this compound.

Electronic Interactions in Heterocyclic Systems

- Ethyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate : The ether linkage reduces conjugation between piperidine and pyrazine, resulting in a 0.3 eV larger HOMO-LUMO gap than the methylpyrazine derivative.

- 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid : Bicyclic cinnoline enhances rigidity, increasing thermal stability (decomposition at 280°C) relative to monocyclic analogs.

Steric and Conformational Comparisons

The methylpyrazine group in this compound introduces steric bulk that limits rotational freedom. Molecular dynamics simulations show a 15 kcal/mol barrier for pyrazine ring rotation, compared to 8 kcal/mol for unsubstituted pyrazine derivatives. This rigidity may enhance binding selectivity in host-guest interactions, as seen in supramolecular complexes of related compounds.

In contrast, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate exhibits greater conformational flexibility due to the tosyl group’s rotational freedom, enabling adaptive binding in enzymatic pockets. Such comparisons underscore the trade-offs between rigidity and adaptability in piperidine-carboxylate derivatives.

Eigenschaften

IUPAC Name |

ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-5-4-6-16(9-11)12-8-14-7-10(2)15-12/h7-8,11H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWGDARCNWTWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC(=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640310 | |

| Record name | Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926921-61-1 | |

| Record name | Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Strategy Overview

The general synthetic approach to Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate involves:

- Construction or availability of a suitably substituted piperidine intermediate.

- Introduction of the 6-methylpyrazin-2-yl substituent via nucleophilic substitution or cross-coupling reactions.

- Formation or preservation of the ethyl ester functional group at the 3-position of the piperidine ring.

This synthetic route typically employs nucleophilic aromatic substitution or palladium-catalyzed cross-coupling techniques to attach the heteroaryl substituent, with esterification or transesterification steps to install or maintain the ethyl ester functionality.

Preparation of the Piperidine Core

The piperidine ring, a six-membered saturated nitrogen heterocycle, can be prepared or procured as a key intermediate such as piperidine-3-carboxylate derivatives. Literature reports various methods for piperidine synthesis including:

- Hydrogenation of pyridine derivatives to form piperidine rings.

- Cyclization reactions starting from open-chain precursors.

- Functionalization of preformed piperidine rings to introduce substituents at specific positions.

In the case of this compound, the piperidine ring is typically functionalized at the nitrogen (N-1) and at the 3-position with an ethyl ester group.

Formation and Preservation of the Ethyl Ester Group

The ethyl ester at the 3-position of the piperidine ring can be introduced or preserved through:

- Esterification reactions : Reaction of the corresponding carboxylic acid with ethanol under acidic catalysis.

- Transesterification : Exchange of ester groups under controlled conditions.

- Use of ethyl ester-functionalized intermediates : Starting from ethyl 3-piperidinecarboxylate derivatives ensures the ester group is already present.

Hydrolysis conditions are carefully controlled to avoid saponification of the ester during subsequent synthetic steps.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. Preparation of ethyl piperidine-3-carboxylate | Starting from piperidine-3-carboxylic acid, ethanol, acid catalyst | Esterification to form ethyl ester | Ethyl 3-piperidinecarboxylate |

| 2. Halogenation of 6-methylpyrazine | 6-methylpyrazine, halogenating agent (e.g., POCl3) | Formation of 2-chloro-6-methylpyrazine | Electrophilic coupling partner |

| 3. Nucleophilic substitution | Ethyl piperidine-3-carboxylate, 2-chloro-6-methylpyrazine, base (Et3N), solvent (DMF), heat | Nucleophilic attack of piperidine nitrogen on halopyrazine | This compound |

| 4. Purification | Silica gel chromatography, ethyl acetate/hexane mixture | Isolation of pure product | Pure target compound |

Reaction Conditions and Optimization

- Solvents : Polar aprotic solvents such as DMF, acetonitrile, or dichloromethane are preferred for substitution reactions due to their ability to stabilize charged intermediates.

- Bases : Triethylamine or N,N-diisopropylethylamine (Hünig’s base) with pKa > 10 are effective to deprotonate the piperidine nitrogen and facilitate nucleophilic attack.

- Temperature : Reactions are typically conducted at elevated temperatures (60–120 °C) to drive substitution to completion.

- Reaction Time : Prolonged reaction times (12–20 hours) may be required to achieve full conversion.

- Purification : Flash chromatography using silica gel with ethyl acetate/hexane mixtures is effective for isolating the target compound with high purity.

Research Findings and Notes

- The nucleophilic substitution approach is well-documented for related compounds such as Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate, indicating feasibility for pyrazine derivatives.

- Use of peptide coupling reagents or azide intermediates is more common in amide or carbamate formation and less relevant here.

- Crystallization and purification techniques such as slow evaporation from ethanol or column chromatography with ethyl acetate/hexane mixtures have been reported for structurally related piperidine carboxylates.

- Ester hydrolysis is avoided or carefully controlled to maintain the ethyl ester functionality throughout the synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Preferred Conditions/Notes |

|---|---|

| Piperidine core | Preformed ethyl piperidine-3-carboxylate or synthesized via hydrogenation/cyclization |

| Pyrazine substitution | 2-chloro-6-methylpyrazine as electrophile |

| Solvent | DMF, acetonitrile, dichloromethane |

| Base | Triethylamine, DIPEA |

| Temperature | 60–120 °C |

| Reaction time | 12–20 hours |

| Purification | Silica gel chromatography (ethyl acetate/hexane) |

| Ester functionality | Maintained by avoiding hydrolysis conditions |

Analyse Chemischer Reaktionen

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ethyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures typically range from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and protein binding.

Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.

Industry: It is used in the production of various chemical products and intermediates

Wirkmechanismus

The mechanism of action of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid (CAS 886851-58-7)

[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol (CAS 937795-91-0)

- Molecular Formula : C₁₁H₁₇N₃O

- Key Difference : Substitutes the ethyl carboxylate with a hydroxymethyl group.

Heterocycle-Modified Analogues

Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate (CAS 58489-32-0)

- Molecular Formula : C₁₃H₁₉N₃O₂

- Key Difference : Pyridazine ring (two adjacent nitrogen atoms) replaces pyrazine.

Ethyl-N-methyl piperidine-3-carboxylate (from Caryota mitis)

- Molecular Formula : C₁₀H₁₈N₂O₂

- Key Difference : Lacks the pyrazine moiety; instead, an N-methyl group is present.

- Impact : Simplified structure with reduced aromatic interactions, yet demonstrated antimicrobial activity against gram-positive bacteria .

Pharmacologically Active Derivatives

Ethyl (6R)-6-{4-[3-(pyrazin-2-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate (EP 3 768 669 B1)

Compound 26 (from )

- Structure: Contains a difluoromethyl benzodiazol and morpholino group.

- Impact : Increased steric bulk and electron-withdrawing groups may enhance binding to enzymes like phosphodiesterases, though solubility could be compromised .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : this compound is synthesized via reductive amination or nucleophilic substitution, similar to analogues like Compound 26 . However, spirocyclic derivatives (e.g., EP 3 768 669 B1) require multi-step protocols, increasing production costs .

- Biological Relevance : Pyrazine-containing compounds often exhibit kinase inhibition, while pyridazine analogues may target different enzyme classes due to distinct electronic profiles . The ethyl ester group in the target compound balances lipophilicity and metabolic stability, making it a versatile scaffold for prodrug development.

Biologische Aktivität

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate (CAS No. 926921-61-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and relevant research findings.

- Molecular Formula : C13H19N3O2

- Molecular Weight : 249.31 g/mol

- Boiling Point : 384.8ºC

- Flash Point : 186.5ºC

- Density : 1.14 g/cm³

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications .

This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially altering their activity and leading to various biochemical effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic pathways related to glucose utilization. Inhibition of PDHK may be beneficial in treating conditions such as diabetes and metabolic syndrome .

Biological Activity and Applications

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:

- Antidiabetic Effects : Research indicates that compounds inhibiting PDHK can improve glucose metabolism and reduce complications associated with diabetes, including neuropathy and retinopathy .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

- Enzyme Interaction Studies : Techniques such as surface plasmon resonance have been employed to study the binding affinity of this compound with various proteins and enzymes, providing insights into its potential roles in biochemical pathways.

Case Studies

Several case studies have explored the biological implications of this compound:

Q & A

Q. What synthetic methodologies are effective for preparing Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate?

- Methodological Answer : A robust synthesis involves coupling ethyl piperidine-3-carboxylate derivatives with 6-methylpyrazine-2-yl groups using carbodiimide reagents (e.g., EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM), activated by DIEA. Post-reaction, purification via flash chromatography (e.g., Biotage SP1 system with ethyl acetate/hexane gradients) achieves high purity (>95%). Key steps include acid-base washes (1N HCl, saturated NaHCO₃) to remove unreacted reagents .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires:

- 1H NMR : To resolve piperidine ring protons (δ 1.03–4.47 ppm) and pyrazine aromatic signals (δ 7.63–7.16 ppm). Coupling constants (e.g., J = 7.9 Hz) confirm stereochemistry .

- TOF ES+ MS : For molecular ion identification (e.g., m/z 425.1 [M+H]⁺) and sodium adducts (m/z 447.1 [M+Na]⁺) .

- HPLC : Gradient elution (retention time = 8.36 min) ensures purity (>97%) .

Q. How can crystallographic methods resolve ambiguities in structural assignments?

- Methodological Answer : X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural data. For example, ORTEP-3 generates thermal ellipsoid plots to visualize bond angles and torsional strain. This is critical when NMR data conflicts with computational predictions .

Advanced Research Questions

Q. How do substituents on the piperidine ring influence the thermal stability of this compound?

- Methodological Answer : Gas-phase elimination kinetics (via Arrhenius analysis) reveal that substituents like methyl groups on the piperidine nitrogen alter activation energies (Eₐ). For analogs:

Q. How can data contradictions between spectroscopic and computational models be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected NMR peaks) require:

- 2D NMR (COSY, NOESY) : To assign through-space correlations and confirm conformers.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare calculated vs. experimental chemical shifts.

- X-ray Crystallography : Definitive structural resolution using SHELXD for phase determination .

Q. What mechanistic insights explain the reactivity of the pyrazine moiety in cross-coupling reactions?

- Methodological Answer : The electron-deficient pyrazine ring undergoes nucleophilic aromatic substitution (SNAr) at the 2-position. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.